Isopropyl 3-bromo-2-oxopentanoate

Description

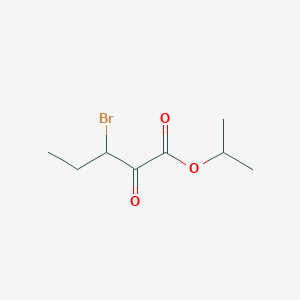

Isopropyl 3-bromo-2-oxopentanoate is an ester derivative of 3-bromo-2-oxopentanoic acid, characterized by a bromine atom at the third carbon, a ketone group at the second carbon, and an isopropyl ester moiety. This compound is of significant interest in organic synthesis due to its bifunctional reactivity: the bromine atom enables nucleophilic substitution reactions, while the ketone group participates in condensation or reduction pathways .

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

propan-2-yl 3-bromo-2-oxopentanoate |

InChI |

InChI=1S/C8H13BrO3/c1-4-6(9)7(10)8(11)12-5(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

YNGLJVNKPLMDNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(=O)OC(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-bromo-2-oxopentanoate typically involves the bromination of isopropyl 2-oxopentanoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters such as temperature, pressure, and bromine concentration are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced to form isopropyl 3-hydroxy-2-oxopentanoate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Substitution: Isopropyl 3-hydroxy-2-oxopentanoate.

Reduction: Isopropyl 3-hydroxy-2-oxopentanoate.

Oxidation: Isopropyl 3-carboxy-2-oxopentanoate.

Scientific Research Applications

Chemical Properties and Structure

Isopropyl 3-bromo-2-oxopentanoate has the molecular formula C8H13BrO3. It features a bromine atom at the 3-position and a carbonyl group at the 2-position on a pentanoate backbone. This unique structure contributes to its reactivity and utility in organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chemical properties allow it to participate in various reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom acts as a good leaving group, facilitating nucleophilic attacks by other reagents.

- Reduction and Oxidation Reactions : The carbonyl group can undergo transformations that lead to different derivatives, enhancing its versatility as a building block in organic synthesis.

Biology

In biological research, this compound is utilized for studying enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for:

- Enzyme Inhibition Studies : The compound can inhibit specific enzymes, allowing researchers to investigate enzyme kinetics and mechanisms.

- Biochemical Assays : It serves as a substrate for various biochemical assays aimed at understanding metabolic pathways.

Medicine

The compound is being investigated for its potential therapeutic properties. Its applications in medicine include:

- Drug Development : this compound is explored as a precursor for synthesizing new pharmaceuticals that target metabolic pathways.

- Anticancer Research : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in cancer therapy.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM | 1.5 |

| L1210 | 2.0 |

These values indicate potent activity against human leukemia (CCRF-CEM) and murine L1210 cells, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic processes. This property is crucial for understanding its role in biochemical pathways and drug design.

Mechanism of Action

The mechanism of action of Isopropyl 3-bromo-2-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group allows for hydrolysis, releasing the active brominated intermediate that exerts its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Ester Group Effects

- Isopropyl vs. Ethyl Esters : The isopropyl group in the target compound introduces steric hindrance, slowing down nucleophilic attacks compared to its ethyl counterpart. This property can be advantageous in controlled reactions requiring selectivity, such as stepwise peptide synthesis .

- Methyl Substitution at C4: Compounds like 3-bromo-4-methyl-2-oxopentanoic acid exhibit altered electronic effects due to the electron-donating methyl group, which stabilizes adjacent carbonyl groups and modifies acidity (pKa ~ 2.8 vs. 3.1 for non-methylated analogs) .

Halogen and Ketone Positioning

- Bromine at C3 vs. C2: Bromine at C3 (as in the target compound) directs nucleophiles toward the α-carbon of the ketone, enabling aldol-like condensations. In contrast, bromine at C2 (e.g., Ethyl 2-bromo-3-oxopentanoate) shifts reactivity toward β-carbon electrophilicity .

- Chlorine vs. Bromine: Ethyl 2-chloro-3-oxopentanoate demonstrates ~30% slower SN2 reaction rates compared to brominated analogs due to weaker C–Cl bond polarization .

Biological Activity

Isopropyl 3-bromo-2-oxopentanoate interacts with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is crucial for its biological effects and potential therapeutic applications.

Enzyme Inhibition

The compound has shown inhibitory effects on various enzymes. While specific data for this compound is limited, studies on similar compounds provide insights into its potential activity:

| Enzyme | Inhibition (IC50) | Reference |

|---|---|---|

| meso-Diaminopimelate Dehydrogenase | Not determined | |

| Pyruvate Dehydrogenase | Not determined |

It's important to note that the compound showed lower activities toward other 2-keto acids, such as 4-methyl-2-oxopentanoic acid and 3-methyl-2-oxopentanoic acid, compared to pyruvic acid .

Cancer Research

Recent studies have indicated that compounds similar to this compound may have potential in cancer treatment. For instance, halogenated allianthrones, which share some structural similarities, have shown selective in vitro activity against triple-negative breast cancer (TNBC) . While this doesn't directly implicate this compound, it suggests potential avenues for future research.

Neurological Disorders

The compound's ability to interact with proteins suggests potential applications in neurological research. Voltage-gated Na+ (Nav) channels, which are molecular determinants of excitability, have been targets for drug discovery in various neurological and neuropsychiatric disorders . While this compound hasn't been directly studied in this context, its mechanism of action suggests it could be a candidate for future investigations.

Research Findings

A comprehensive study on the biological activity of this compound is yet to be conducted. However, research on related compounds provides valuable insights:

- Protein-Ligand Interactions: The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests it could be used in studies involving enzyme inhibition and protein-ligand interactions.

- Synthetic Intermediate: Its use as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals indicates its potential in drug development.

- Structural Analogues: Comparison with similar compounds like isopropyl 3-chloro-2-oxopentanoate and isopropyl 3-fluoro-2-oxopentanoate suggests that the specific reactivity of the bromine atom makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.

Case Study: Potential Application in TNBC Research

While not directly related to this compound, a recent study on halogenated allianthrones provides an interesting case study for potential applications of similar compounds:

The NCI-60 cell line panel revealed selective in vitro activity against triple-negative breast cancer (TNBC) for halogenated allianthrones. The full antiproliferative and cytotoxic effects were evaluated in five TNBC cell lines . This study suggests that halogenated compounds with similar structural features to this compound could have potential in cancer research, particularly in TNBC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.